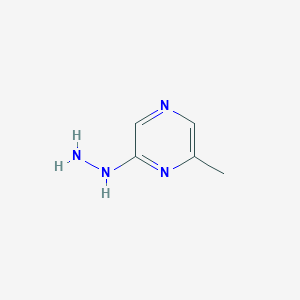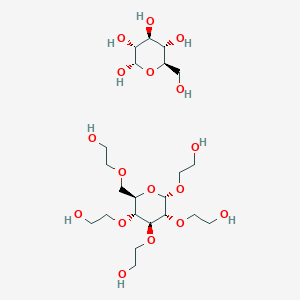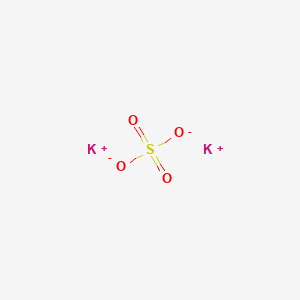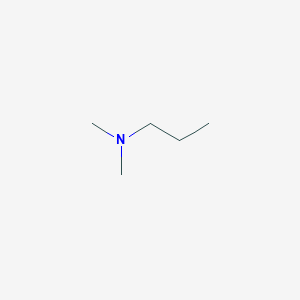
2-Hydrazinyl-6-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-6-methylpyrazine (HMP) is a pyrazine compound with a molecular formula of C5H8N4. It has a molecular weight of 123.16 . It is stored in an inert atmosphere, under -20°C . The physical form of HMP is liquid .
Synthesis Analysis
HMP can be synthesized by adding a compound into hydrazine hydrate . The reaction mixture is subjected to a preheated oil bath at 50°C, then warmed to above 100°C for 30 minutes . After cooling to room temperature, the reaction mixture is cooled to 0°C for 1 hour .Molecular Structure Analysis
The molecular structure of 2-methylpyrazine, a similar compound to HMP, has been studied using high-resolution one-photon vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy and natural bond orbital analysis . The conformational preference of the methyl group and the highest occupied molecular orbitals (HOMOs) of 2-methylpyrazine and its cation were explored .Physical And Chemical Properties Analysis
HMP is a liquid at room temperature . It has a molecular weight of 124.14 and is stored in an inert atmosphere, under -20°C .Scientific Research Applications
Antineoplastic Action of Hydrazines
A review by Tóth (1996) highlights the antineoplastic (anti-cancer) activities of hydrazines and hydrazine-containing natural products, including the base compound hydrazine, some of its 79 analogues, and 2 hydrazine-containing cultivated mushrooms. These compounds have shown antineoplastic actions in animals and, to a lesser extent, in humans. Notably, one hydrazine derivative, N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide HCl (procarbazine), was used extensively in human medicine but has largely been abandoned due to its carcinogenic properties in animals and potential carcinogenicity in humans A review of the antineoplastic action of certain hydrazines and hydrazine-containing natural products.
Energetic Materials Research
Research into high-nitrogen azine energetic materials, including pyrazine energetic compounds, has been reviewed by Yongjin and Shuhong (2019). These compounds are explored for their potential application in energetic materials due to their high-nitrogen content. The review summarizes synthetic methods, structural and theoretical analysis, and the physical, chemical, sensitivity, thermal, and detonation properties of various pyrazine energetic compounds, indicating broad application prospects in energetic materials High Energy Density Material (HEDM) ‐ Progress in Research Azine Energetic Compounds.
Methoxypyrazines in Grape
Lei et al. (2018) review the discovery, biosynthesis, accumulation, transport, and metabolism of 3-alkyl-2-methoxypyrazines (MPs) in grapes. These compounds impart herbaceous/green/vegetal sensory attributes to certain wine varieties. The review highlights the limited understanding of MPs metabolism and suggests future research directions for this class of flavor/odor compounds Methoxypyrazines biosynthesis and metabolism in grape: A review.
Pyrazinamide Research Progress
Yuguo (2010) provides an overview of the progress in the research of pyrazinamide, including chemical synthesis, biotransformation preparation, and its application as an anti-tuberculous agent. The microbial preparation of pyrazinamide from 2-cyanopyrazine is highlighted for its advantages in reaction conditions, output, and purity The Research Progress on Pyrazinamide.
Safety and Hazards
properties
IUPAC Name |
(6-methylpyrazin-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-7-3-5(8-4)9-6/h2-3H,6H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATYMXZXBKVLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623458 |
Source


|
| Record name | 2-Hydrazinyl-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-6-methylpyrazine | |
CAS RN |
19848-57-8 |
Source


|
| Record name | 2-Hydrazinyl-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














